

5-Bromo-N-tert-butyl-2-thiophenesulfonamide structure and synthesis

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Compound of Interest

Compound Name: 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

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An In-depth Technical Guide to 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **5-Bromo-N-tert-butyl-2-thiophenesulfonamide**, a molecule of interest for researchers and professionals in drug development and chemical synthesis. The document details experimental protocols and presents key data in a structured format for clarity and ease of use.

Compound Structure and Properties

5-Bromo-N-tert-butyl-2-thiophenesulfonamide is a sulfonamide derivative of bromothiophene. The core structure consists of a thiophene ring brominated at the 5-position and functionalized with a sulfonamide group at the 2-position. The sulfonamide's nitrogen atom is substituted with a tert-butyl group.

Chemical Structure:

- IUPAC Name: 5-bromo-N-tert-butylthiophene-2-sulfonamide[1]
- CAS Number: 286932-39-6[1][2][3][4]
- Molecular Formula: C₈H₁₂BrNO₂S₂[1][2][3]
- SMILES: BrC1=CC=C(S(N(C(C)(C)C)(=O)=O))S1

Physicochemical Data:

The following table summarizes the key properties of the compound.

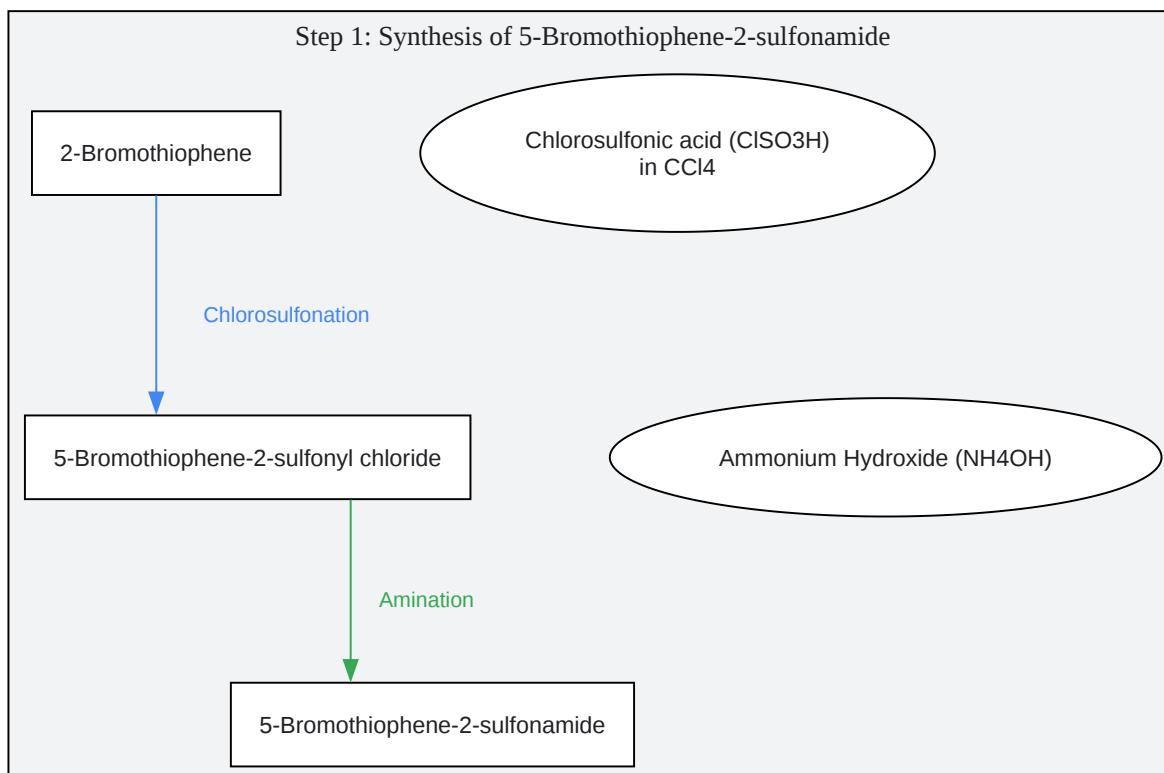
Property	Value	Reference
Molecular Weight	298.22 g/mol	[2] [3]
CAS Number	286932-39-6	[1] [2] [3] [4]
Chemical Formula	C ₈ H ₁₂ BrNO ₂ S ₂	[1] [2] [3]
Appearance	White to light yellow crystal powder	[5]
Purity	≥97%	[3]

Synthesis Pathways

The synthesis of **5-Bromo-N-tert-butyl-2-thiophenesulfonamide** is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 5-bromothiophene-2-sulfonamide. The second step is the N-alkylation of this intermediate to yield the final product.

Step 1: Synthesis of 5-Bromothiophene-2-sulfonamide

The precursor, 5-bromothiophene-2-sulfonamide, can be synthesized from 2-bromothiophene via chlorosulfonation followed by amination.

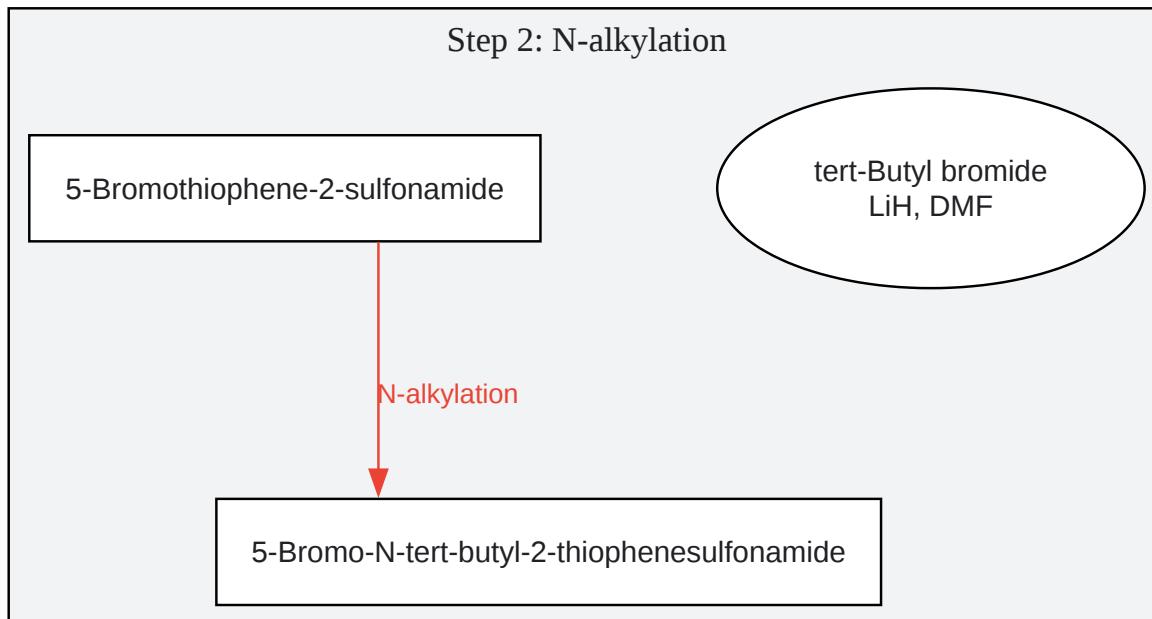


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Caption: Synthesis of the 5-bromothiophene-2-sulfonamide intermediate.

Step 2: N-alkylation to form 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

The final product is synthesized by reacting 5-bromothiophene-2-sulfonamide with a tert-butyl halide in the presence of a base.



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Caption: N-alkylation of the intermediate to yield the final product.

Experimental Protocols

The following protocols are based on established methods for the synthesis of thiophene sulfonamides and their N-alkylated derivatives.[6][7]

Protocol 1: Synthesis of 5-Bromothiophene-2-sulfonamide (Intermediate)

This procedure is adapted from the synthesis of similar sulfonamides.[7]

- Reaction Setup: In a flask equipped with a stirrer and under a fume hood, dissolve 2-bromothiophene (1 eq.) in carbon tetrachloride (CCl₄).
- Chlorosulfonation: Cool the mixture in an ice bath. Slowly add chlorosulfonic acid (3-5 eq.) dropwise while maintaining the temperature below 10 °C.

- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting solid, 5-bromothiophene-2-sulfonyl chloride, is filtered, washed with cold water, and dried.
- Amination: The crude 5-bromothiophene-2-sulfonyl chloride is then slowly added to a stirred solution of concentrated ammonium hydroxide at 0-5 °C.
- Isolation: The resulting precipitate, 5-bromothiophene-2-sulfonamide, is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield a pure crystalline solid.[\[5\]](#)

Protocol 2: Synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

This protocol is based on a general procedure for the N-alkylation of 5-bromothiophene-2-sulfonamide.[\[6\]](#)

- Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 5-bromothiophene-2-sulfonamide (1 eq.) and dissolve it in anhydrous dimethylformamide (DMF).
- Deprotonation: Add Lithium Hydride (LiH, 1 eq.) portion-wise to the solution. Stir the mixture at room temperature for 30 minutes.
- Alkylation: Add tert-butyl bromide (1 eq.) dropwise to the reaction mixture.
- Reaction: Allow the mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Precipitation: Upon completion, pour the reaction mixture into water to precipitate the crude product.
- Purification: Filter the solid product, wash it with water, and dry. Recrystallize the crude product from methanol to obtain pure **5-Bromo-N-tert-butyl-2-thiophenesulfonamide**.[\[6\]](#)

Synthesis Data Summary

The following table summarizes the typical reagents and conditions used in the synthesis. Yields are based on analogous reactions reported in the literature.[\[6\]](#)[\[8\]](#)

Step	Reactants	Reagents & Solvents	Temperature	Time	Typical Yield
1.	2- Bromothioph ene	1. Chlorosulfoni c acid, CCl ₄ Ammonium Hydroxide	0 °C to RT	4-6 h	60-75%
2. N- alkylation	5- Bromothioph ene-2- sulfonamide, tert-Butyl bromide	LiH, DMF	Room Temp.	3 h	55-70%

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